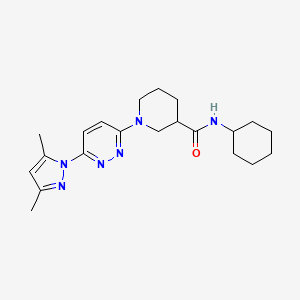

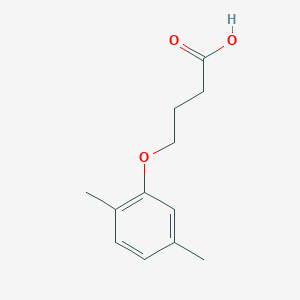

![molecular formula C15H15Cl2N3O B2753984 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034508-00-2](/img/structure/B2753984.png)

3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

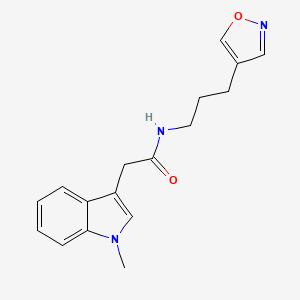

Compounds like “3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides . They are characterized by a benzene ring connected to an amide group . In the crystal structure of a similar compound, the amide group is twisted by a dihedral angle with respect to the benzene ring .

Molecular Structure Analysis

In a similar compound, the amide group is twisted by a dihedral angle with respect to the benzene ring . Molecules are linked via N-H⋯O hydrogen bonds, forming one-dimensional supramolecular chains .Scientific Research Applications

Antiviral Activity

Compounds with structures similar to 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide have been studied for their antiviral properties . The indole derivatives, which share a common structural motif with our compound of interest, have shown inhibitory activity against influenza A and other viruses. This suggests potential for the compound to be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Properties

The indole scaffold, which is part of the compound’s structure, is known for its anti-inflammatory effects . This could make the compound a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Applications

Indole derivatives have been explored for their anticancer activities, and given the structural similarities, 3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide could be investigated for its potential use in cancer therapy . Its ability to bind with high affinity to multiple receptors could be leveraged to target specific pathways involved in cancer progression.

Antimicrobial Effects

The biological activities of indole derivatives also extend to antimicrobial effects . This compound could be studied for its efficacy against a range of microbial organisms, potentially leading to the development of new antibiotics or antiseptics.

Antitubercular Activity

Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . The compound could be part of research efforts aimed at combating tuberculosis, especially in the face of rising antibiotic resistance.

Chemical Synthesis and Crystallography

The compound’s derivatives have been synthesized and characterized, with their crystal structures determined through X-ray crystallography . This application is crucial in the field of medicinal chemistry, where understanding the crystal structure of a compound can inform the design of more effective drugs.

properties

IUPAC Name |

3,5-dichloro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3O/c1-20-14(12-3-2-4-13(12)19-20)8-18-15(21)9-5-10(16)7-11(17)6-9/h5-7H,2-4,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSFUSZKAOCRMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

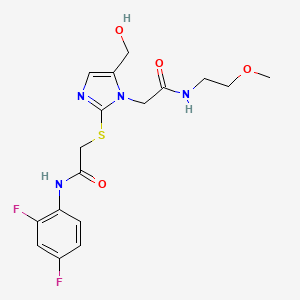

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)

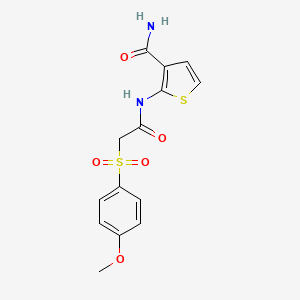

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)

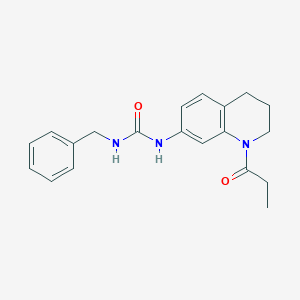

![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)